
レボメプロマジンマレアート
概要
説明
レボメプロマジンマレアートは、メトトリメプラジンとしても知られており、フェノチアジン系神経遮断薬です。主に、低力価の抗精神病薬として使用され、強力な鎮痛、催眠、制吐作用を有します。 レボメプロマジンマレアートは、人生の最後の数日間における不治の悪心、嘔吐、重度のせん妄または興奮を治療するために、その多面的作用により緩和ケアで頻繁に処方されます .
科学的研究の応用
Psychiatric Disorders
Levomepromazine maleate is primarily used in the treatment of severe mental disorders, including:
- Schizophrenia : It is effective in managing symptoms of schizophrenia, particularly in patients who are resistant to other treatments. The drug acts by blocking dopamine receptors, which helps alleviate psychotic symptoms such as hallucinations and delusions .
- Bipolar Disorder : It is also prescribed for managing manic episodes associated with bipolar disorder. The sedative effects of levomepromazine can help stabilize mood and reduce agitation .
- Anxiety Disorders : Levomepromazine is used off-label for anxiety management due to its anxiolytic properties .
Palliative Care
In palliative care settings, levomepromazine maleate is recognized for its multimodal action:
- Nausea and Vomiting : It is frequently employed to manage refractory nausea and vomiting, particularly in patients with advanced cancer or those undergoing palliative care where standard antiemetics have failed .
- Pain Management : The drug has analgesic properties and is used to relieve moderate to severe pain in non-ambulant patients, often in conjunction with opioids .
- Agitation and Delirium : Levomepromazine is beneficial for treating severe agitation and delirium in terminally ill patients, providing sedation without significant respiratory depression .
Pharmacological Profile
Levomepromazine maleate exhibits a complex pharmacological profile characterized by:
- Receptor Blocking : It blocks multiple receptors including dopamine (D2), serotonin (5-HT2), adrenergic (α1), and histamine (H1), contributing to its diverse therapeutic effects .
- Bioavailability : Approximately 50–60% bioavailable when administered orally, with a half-life of around 20 hours, allowing for once or twice daily dosing regimens .
- Side Effects : Common side effects include sedation, hypotension, dry mouth, and potential extrapyramidal symptoms such as akathisia and tardive dyskinesia. Monitoring for these effects is essential during treatment .
Palliative Care Applications
In palliative care studies, levomepromazine has shown significant efficacy in controlling nausea and vomiting associated with chemotherapy-resistant cases. One study reported that patients receiving levomepromazine experienced a marked reduction in nausea scores compared to those on standard antiemetic therapies .
Summary of Dosage Guidelines
The dosage of levomepromazine maleate varies based on the condition being treated:
Condition | Initial Dose | Maintenance Dose | Maximum Dose |
---|---|---|---|
Schizophrenia | 25 mg daily | 50–200 mg daily | Up to 1000 mg daily |
Palliative Care (Nausea) | 6.25 mg once or twice daily | 12.5–25 mg daily | Up to 50 mg daily |
作用機序
レボメプロマジンマレアートは、アドレナリン受容体、ドーパミン受容体、ヒスタミン受容体、ムスカリン性アセチルコリン受容体、セロトニン受容体など、さまざまな受容体を阻害することによって作用します。 この幅広い受容体遮断は、その抗精神病、鎮痛、制吐、鎮静作用をもたらします . 作用機序の詳細は、脳内のドーパミン伝達を阻害し、鎮静効果と痛み、悪心、嘔吐などの症状の軽減につながります .
類似化合物の比較
レボメプロマジンマレアートは、クロルプロマジンおよびプロメタジンなどの他のフェノチアジン誘導体と比較されます。 これらの化合物はすべて、同様のコア構造と作用機序を共有していますが、レボメプロマジンは、抗精神病薬としての力価が低く、鎮静作用と鎮痛作用が強いという点でユニークです . 類似の化合物には以下が含まれます。
クロルプロマジン: 同様の受容体遮断を有する、より強力な抗精神病薬ですが、鎮静作用と鎮痛作用は弱いです。
プロメタジン: 主に、抗ヒスタミン薬および制吐薬として使用され、抗精神病作用はそれほど顕著ではありません。
生化学分析
Biochemical Properties
Levomepromazine Maleate exerts its effects by blocking a variety of receptors, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . This interaction with multiple receptors is why it is sometimes referred to as a "dirty drug" .
Cellular Effects
Levomepromazine Maleate’s antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain . In addition, its binding to 5HT2 receptors may also play a role . It can cause sedation, hypotension, and anticholinergic symptoms .
Molecular Mechanism
Levomepromazine Maleate’s mechanism of action involves blocking a variety of receptors. It acts as a moderate antagonist of the dopaminergic D2 receptor . It also acts as an antagonist of the adrenergic a1 and the muscarinic M1 receptors .
Temporal Effects in Laboratory Settings
The biotransformation of Levomepromazine Maleate results in the formation of different derivatives that may contribute to the therapeutic and/or side-effects of the parent drug
Metabolic Pathways
Levomepromazine Maleate is extensively metabolized in the body, primarily in the liver . Two main metabolic pathways have been identified: S-oxidation and N-demethylation . N-demethylation is more feasible than S-oxidation due to its lower activation energy .
準備方法
合成ルートと反応条件
レボメプロマジンは、2-メトキシフェノチアジンと3-ジメチルアミノ-2-メチルプロピルクロリドを、約130℃の高温で約20時間、ソダムアミドの存在下、キシレン中で縮合させることにより合成されます。次に、反応混合物を冷却し、水およびメタンスルホン酸で処理して塩を形成します。 水層をエーテルで洗浄し、水性水酸化ナトリウムで処理し、エーテルで抽出し、続いて高真空蒸留して、ラセミ体ベースの(±)-10-(3-ジメチルアミノ-2-メチルプロピル)-2-メトキシフェノチアジンを得ます .
工業生産方法
レボメプロマジンマレアートの調製のための改善された工業プロセスには、環境的に有利な方法の使用が含まれます。 このプロセスは、工業的に実行可能であるように設計されており、上記の縮合反応などの工程を含み、続いて精製および結晶化を行って最終生成物を得ます .
化学反応の分析
反応の種類
レボメプロマジンマレアートは、以下を含むさまざまな化学反応を起こします。
酸化: レボメプロマジンは、スルホキシドおよびスルホンを形成するために酸化され得ます。
還元: 還元反応は、レボメプロマジンを対応するアミン誘導体に変換することができます。
置換: 置換反応は、フェノチアジン環で起こり、さまざまな誘導体につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素および過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムおよび水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化剤および求核剤は、置換反応で一般的に使用されます。
形成される主な生成物
酸化: スルホキシドおよびスルホン。
還元: アミン誘導体。
置換: 環上に異なる置換基を持つさまざまなフェノチアジン誘導体。
科学研究の用途
レボメプロマジンマレアートは、さまざまな科学研究の用途があります。
類似化合物との比較
Levomepromazine maleate is compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While all these compounds share a similar core structure and mechanism of action, levomepromazine is unique due to its lower potency as an antipsychotic and its strong sedative and analgesic properties . Similar compounds include:
Chlorpromazine: A higher potency antipsychotic with similar receptor blockade but less sedative and analgesic effects.
Promethazine: Primarily used as an antihistamine and antiemetic with less pronounced antipsychotic effects.
Levomepromazine’s unique profile makes it particularly valuable in palliative care and for patients requiring multimodal symptom management .
生物活性
Levomepromazine maleate, a phenothiazine derivative, is primarily utilized in psychiatric care and palliative medicine. Its biological activity is characterized by its antipsychotic properties, which stem from its interaction with various neurotransmitter systems in the brain. This article explores the pharmacodynamics, mechanisms of action, clinical applications, and safety profile of levomepromazine maleate, supported by diverse research findings and case studies.
Levomepromazine maleate exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors. This blockade leads to a reduction in dopaminergic activity, which is crucial in managing psychotic symptoms. Additionally, levomepromazine interacts with several other receptors:
- 5-HT2 (serotonin) : Modulates mood and anxiety.
- α1 and α2 adrenergic receptors : Influences blood pressure and sedation.
- Muscarinic (M1) cholinergic receptors : Affects cognitive function and autonomic responses.
- Histamine H1 receptors : Contributes to sedative effects.
These interactions collectively contribute to its efficacy in treating schizophrenia and severe behavioral disturbances .
Pharmacokinetics
Levomepromazine is well-absorbed following oral administration, with a high protein binding rate (≥ 90%). It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Notably, it is a potent inhibitor of CYP2D6, which can lead to increased plasma concentrations of co-administered drugs metabolized by this pathway .
The drug's elimination half-life from brain tissue is approximately one week, indicating a prolonged action in the central nervous system. This property can be advantageous in managing chronic conditions but requires careful monitoring to mitigate potential side effects .
Clinical Applications
Levomepromazine is indicated for:
- Psychiatric Disorders : Primarily used as an antipsychotic for managing schizophrenia and acute psychotic episodes.
- Palliative Care : Effective in treating refractory nausea and vomiting associated with terminal illnesses .
Case Studies
-
Acute Psychosis Management :
A study involving 14 inpatient adults with intellectual disabilities and autism spectrum disorder demonstrated significant improvements in agitation and psychotic symptoms with levomepromazine treatment. The dosage was adjusted based on individual patient response, highlighting its flexibility in acute settings . -
Palliative Care Efficacy :
In palliative care settings, levomepromazine has been shown to effectively manage nausea unresponsive to other treatments. Patients reported improved quality of life due to better symptom control .
Safety Profile
The safety profile of levomepromazine includes several potential adverse effects:
- Common Side Effects :
- Serious Adverse Effects :
Monitoring Recommendations
Given the risk of adverse effects, especially at higher doses (≥ 25 mg), careful monitoring is essential. Regular assessments should focus on neurological status and metabolic parameters to identify any emerging complications early on .
特性
Key on ui mechanism of action |
Methotrimeprazine's antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role. |
---|---|
CAS番号 |
7104-38-3 |
分子式 |
C23H28N2O5S |
分子量 |
444.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m1./s1 |
InChIキー |
IFLZPECPTYCEBR-WZGZYPNHSA-N |
SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O |
異性体SMILES |
C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
Key on ui other cas no. |
7104-38-3 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
5.25e-03 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Levomepromazine Maleate; Methotrimeprazine Maleate; Nozinan |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。